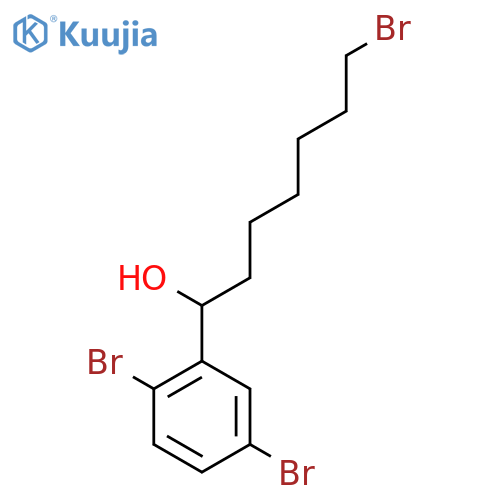

Cas no 1956386-21-2 (7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL)

1956386-21-2 structure

商品名:7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL

CAS番号:1956386-21-2

MF:C13H17Br3O

メガワット:428.985481977463

CID:4937260

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL 化学的及び物理的性質

名前と識別子

-

- 7-BROMO-1-(2,5-DIBROMOPHENYL)HEPTAN-1-OL

- 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL

-

- インチ: 1S/C13H17Br3O/c14-8-4-2-1-3-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13,17H,1-5,8H2

- InChIKey: OQNRZSSDIABDEA-UHFFFAOYSA-N

- ほほえんだ: BrCCCCCCC(C1C=C(C=CC=1Br)Br)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 201

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 5.2

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019124073-1g |

7-Bromo-1-(2,5-dibromophenyl)heptan-1-ol |

1956386-21-2 | 97% | 1g |

$829.40 | 2023-09-02 | |

| Crysdot LLC | CD12099675-1g |

7-Bromo-1-(2,5-dibromophenyl)heptan-1-ol |

1956386-21-2 | 97% | 1g |

$709 | 2024-07-24 |

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

1956386-21-2 (7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量